molecular formula C12H11ClN2NaO5S B1260709 Sodium furosemide CAS No. 41733-55-5

Sodium furosemide

Cat. No.: B1260709
CAS No.: 41733-55-5
M. Wt: 353.73 g/mol
InChI Key: RSDYORUXBHNXHC-UHFFFAOYSA-N
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Description

Furosemide sodium is a potent loop diuretic widely used in the medical field to treat conditions such as edema associated with heart failure, liver cirrhosis, and renal disease. It is also used to manage hypertension. Furosemide sodium works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine production and the removal of excess fluid from the body .

Biochemical Analysis

Biochemical Properties

Sodium furosemide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle . This inhibition prevents the reabsorption of sodium, chloride, and potassium, leading to their increased excretion in the urine . Additionally, this compound interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It disrupts the electrolyte balance within cells, leading to changes in cell volume and osmotic pressure . This disruption can influence cell signaling pathways, particularly those involving sodium and chloride ions. This compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production and ion transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the loop of Henle . This binding inhibits the cotransporter’s function, preventing the reabsorption of sodium, chloride, and potassium ions . Additionally, this compound interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen . These interactions lead to increased excretion of these ions in the urine, resulting in diuresis and reduced fluid retention .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to the development of diuretic resistance . This resistance can result from adaptive changes in the expression and activity of NKCC2 and other transporters . Additionally, this compound can undergo degradation, leading to reduced potency and altered pharmacokinetics . Long-term studies have shown that chronic administration of this compound can lead to changes in renal function and electrolyte balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces diuresis without significant adverse effects . At higher doses, this compound can cause electrolyte imbalances, dehydration, and renal dysfunction . In some cases, high doses can lead to ototoxicity and hearing loss . The threshold for these adverse effects varies between species, with cats being more susceptible than dogs .

Metabolic Pathways

This compound is primarily metabolized in the liver and kidneys through glucuronidation . It is extensively bound to plasma proteins, limiting its filtration by the glomerulus . Instead, it is secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows this compound to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, primarily albumin, which limits its filtration by the glomerulus . Instead, it is actively secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows this compound to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .

Subcellular Localization

This compound’s subcellular localization is primarily within the renal tubular cells, particularly in the thick ascending limb of the loop of Henle . It binds to the NKCC2 transporter on the luminal membrane, inhibiting its function and preventing the reabsorption of sodium, chloride, and potassium ions . This localization is facilitated by the compound’s interaction with organic anion transporters (OAT1) in the proximal tubule, which secrete it into the tubular lumen . The subcellular localization of this compound is crucial for its diuretic effects and its ability to modulate renal function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furosemide sodium can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-5-sulfamoylanthranilic acid with furan-2-ylmethanamine in the presence of sodium methoxide and dimethyl sulfoxide at elevated temperatures (125-135°C) . This reaction yields furosemide, which can then be converted to its sodium salt form.

Industrial Production Methods

In industrial settings, furosemide sodium is often produced in large quantities using similar synthetic routes. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into various dosage forms, including tablets and injectable solutions .

Chemical Reactions Analysis

Types of Reactions

Furosemide sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of furosemide sodium include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of furosemide sodium depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various derivatives with modified functional groups .

Scientific Research Applications

Furosemide sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Furosemide sodium is often compared with other loop diuretics, such as:

Uniqueness

Compared to these similar compounds, furosemide sodium is unique in its rapid onset of action and relatively short duration of effect. It is particularly effective in acute settings where rapid diuresis is required. Additionally, furosemide sodium has a well-established safety profile and is widely used in clinical practice .

Properties

CAS No.

41733-55-5

Molecular Formula

C12H11ClN2NaO5S

Molecular Weight

353.73 g/mol

IUPAC Name

sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate

InChI

InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);

InChI Key

RSDYORUXBHNXHC-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+]

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na]

41733-55-5

Pictograms

Health Hazard

Related CAS

54-31-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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